2-Amino-n-(4-bromophenyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, a closely related compound, illustrates the complexity and specificity of synthesizing benzamide derivatives. It involves characterizing the compound through IR, ^1H and ^13C-NMR, mass spectrometry, and elemental analysis, with crystal structure determination via single-crystal X-ray diffraction data (Saeed, Rashid, Bhatti, & Jones, 2010). Another approach includes a green synthesis method for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, highlighting a three-component reaction that emphasizes efficiency and environmental friendliness (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be comprehensively analyzed using X-ray crystallography, demonstrating specific space group classifications, unit cell dimensions, and intramolecular hydrogen bonding patterns, which are critical for understanding the compound's molecular geometry and potential intermolecular interactions (Saeed et al., 2020).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions that modify their structure and function. For example, the reaction workup for synthesizing N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives is simple, and the products can be easily separated, indicating a versatile reactivity profile suitable for generating a wide range of related compounds (Sabbaghan & Hossaini, 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are pivotal for the practical application of these compounds. The detailed crystallographic analysis provides insights into the solid-state structure, enhancing our understanding of the material's stability, solubility, and potential for forming specific molecular assemblies (Saeed et al., 2010).
Chemical Properties Analysis
The chemical properties of 2-Amino-n-(4-bromophenyl)benzamide and its derivatives, including reactivity, potential interaction sites, and chemical stability, can be inferred from their molecular structure and synthesis routes. The presence of functional groups such as amide, bromophenyl, and amino groups significantly influences their chemical behavior, making them suitable for further functionalization and application in various chemical contexts (Sabbaghan & Hossaini, 2012).
Scientific Research Applications
1. Synthesis and Structural Analysis
2-Amino-n-(4-bromophenyl)benzamide and its derivatives are synthesized and characterized through various spectroscopic techniques. For instance, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was synthesized and characterized using IR, H and C-NMR, mass spectrometry, and elemental analysis. The crystal structure was determined from single crystal X-ray diffraction data, revealing a strong intramolecular hydrogen bond (Saeed, Rashid, Bhatti, & Jones, 2010).
2. Antioxidant Properties
Amino-substituted benzamide derivatives exhibit powerful antioxidant capabilities by scavenging free radicals. The electrochemical oxidation of amino-substituted derivatives, including N-(4-aminophenyl)-benzamides, was studied to understand their free radical scavenging activity. These compounds undergo complex pH-dependent oxidation processes (Jovanović, Miličević, Jadreško, & Hranjec, 2020).
3. Anticonvulsant Activity
Derivatives of 2-Amino-n-(4-bromophenyl)benzamide, such as 4-Amino-N-(2-ethylphenyl)benzamide and 4-Amino-N-(2,6-diethylphenyl)benzamide, have been synthesized and evaluated for anticonvulsant properties. They showed promising results in various anticonvulsant models, demonstrating superior performance compared to phenytoin in the maximal electroshock seizure test (Lambert, Hamoir, Hermans, & Poupaert, 1995).
4. Potential in Cancer Treatment
Some benzamide derivatives, like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, are investigated for their potential in cancer treatment. They act as histone deacetylase (HDAC) inhibitors, showing promise as anticancer drugs due to their ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).
5. Antimicrobial and Antibiofilm Properties
Thiourea derivatives of benzamides, including those with bromophenyl groups, exhibit significant antimicrobial and antibiofilm properties, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).
properties
IUPAC Name |
2-amino-N-(4-bromophenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYUHAPZEIHHNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333055 | |
Record name | 2-amino-n-(4-bromophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-n-(4-bromophenyl)benzamide | |
CAS RN |
50735-55-2 | |
Record name | 2-amino-n-(4-bromophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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